molecular formula C11H19NO2 B11900997 2-Aminospiro[3.6]decane-2-carboxylic acid

2-Aminospiro[3.6]decane-2-carboxylic acid

Cat. No.: B11900997
M. Wt: 197.27 g/mol
InChI Key: FDIXBRKGAVTEEG-UHFFFAOYSA-N
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Description

2-Aminospiro[3.6]decane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.6]decane core with an amino group and a carboxylic acid group attached to the same carbon atom. The presence of the spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminospiro[3.6]decane-2-carboxylic acid can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable spirocyclic precursor with an amine. This reaction typically requires a strong base and an appropriate solvent.

    Grignard Reaction: Another approach involves the formation of a Grignard reagent from a spirocyclic halide, followed by reaction with carbon dioxide to introduce the carboxylic acid group. The resulting intermediate is then treated with an amine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminospiro[3.6]decane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted derivatives

Scientific Research Applications

2-Aminospiro[3.6]decane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Aminospiro[3.6]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid
  • 6-Aminospiro[3.3]heptane-2-carboxylic acid

Uniqueness

2-Aminospiro[3.6]decane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-aminospiro[3.6]decane-2-carboxylic acid

InChI

InChI=1S/C11H19NO2/c12-11(9(13)14)7-10(8-11)5-3-1-2-4-6-10/h1-8,12H2,(H,13,14)

InChI Key

FDIXBRKGAVTEEG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CC(C2)(C(=O)O)N

Origin of Product

United States

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